Cas no 2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate)

1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate structure
2514-70-7 structure
Product Name:1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
CAS No:2514-70-7
MF:C29H28O12S4
MW:696.785424232483
CID:291467
PubChem ID:238874
Update Time:2025-04-19

1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
    • [3-(benzenesulfonyloxy)-2,2-bis(benzenesulfonyloxymethyl)propyl] benzenesulfonate
    • 3-[(phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate
    • MFCD00025031
    • 2,2-Bis{[(benzenesulfonyl)oxy]methyl}propane-1,3-diyl dibenzenesulfonate
    • 2,2-bis(benzenesulfonyloxymethyl)-1,3-propanediol dibenzenesulfonate
    • DTXSID60286005
    • 2514-70-7
    • 2,2-bis((phenylsulfonyloxy)methyl)propane-1,3-diyl dibenzenesulfonate
    • 2,2-BIS(HYDROXYMETHYL)-1,3-PROPANEDIOL TETRABENZENESULFONATE
    • NSC-43436
    • Penetek tetrabenzenesulfonate
    • SCHEMBL2058282
    • NSC43436
    • USQQFBRJEIDVBV-UHFFFAOYSA-N
    • AKOS024361095
    • Inchi: 1S/C29H28O12S4/c30-42(31,25-13-5-1-6-14-25)38-21-29(22-39-43(32,33)26-15-7-2-8-16-26,23-40-44(34,35)27-17-9-3-10-18-27)24-41-45(36,37)28-19-11-4-12-20-28/h1-20H,21-24H2
    • InChI Key: USQQFBRJEIDVBV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(=O)(=O)OCC(COS(C1C=CC=CC=1)(=O)=O)(COS(C1C=CC=CC=1)(=O)=O)COS(C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 696.04644
  • Monoisotopic Mass: 696.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 16
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 207Ų

Experimental Properties

  • Density: 1.447
  • Boiling Point: 855°Cat760mmHg
  • Flash Point: 470.9°C
  • Refractive Index: 1.607
  • PSA: 173.48
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd